amine CAS No. 578003-84-6](/img/structure/B2796227.png)

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

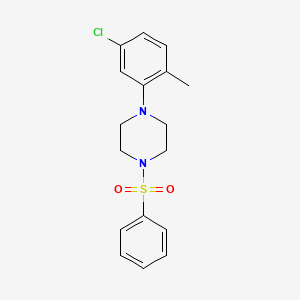

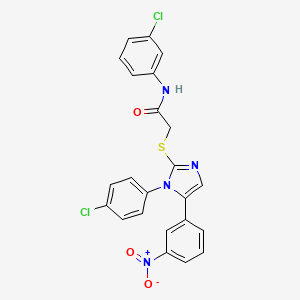

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Adsorption and Catalysis

The compound 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine, due to its complex structure involving a pyrimidine moiety, shows potential in adsorption and catalysis. A similar pyrimidine-polyamine conjugate demonstrated effectiveness as a molecular receptor for metal ions like Zn2+ and Cd2+ in aqueous solutions, highlighting the potential for this compound in environmental remediation and heavy metal sequestration (Garcia-martin et al., 2005).

Drug Synthesis and Medicinal Chemistry

Pyrimidine derivatives, akin to the compound , have been explored for their potential in drug synthesis, particularly as ligands for histamine receptors and antitumor agents. A study focusing on 2-aminopyrimidines as histamine H4 receptor ligands revealed the importance of the pyrimidine moiety's modifications in enhancing drug potency and efficacy, which suggests that 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could be a valuable scaffold for developing new therapeutic agents (Altenbach et al., 2008).

Antioxidant and Neuroprotective Activities

Compounds featuring pyrimidine rings have shown promise in neuroprotection and antioxidation. Novel 4-arylpyrimidine derivatives were synthesized and demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating the potential of pyrimidine-based compounds like 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in protecting brain cells from damage due to lack of oxygen or oxidative stress (Kuno et al., 1992).

Catalysis in Chemical Synthesis

In the realm of chemical synthesis, particularly in creating complex organic molecules, pyrimidine and its derivatives have been utilized as key intermediates. For example, the synthesis of aminomethylenebisphosphonates, which have diverse pharmacological activities, involves a three-component reaction where a primary amine plays a crucial role. This underscores the potential utility of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in synthesizing compounds with significant biological activities (Dabrowska et al., 2009).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a critical reaction in organic chemistry with significant implications in drug synthesis and environmental chemistry. Graphene-based catalysts have been developed for this purpose, and the complex structure of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could offer unique catalytic properties that enhance the efficiency of such reactions (Nasrollahzadeh et al., 2020).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Propriétés

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPMRUSKRYRAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)

acetate](/img/structure/B2796147.png)

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)

![N-cyclopentyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796161.png)